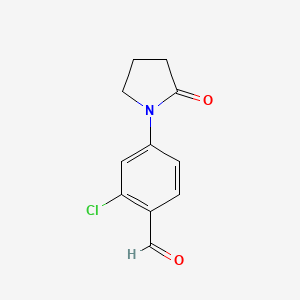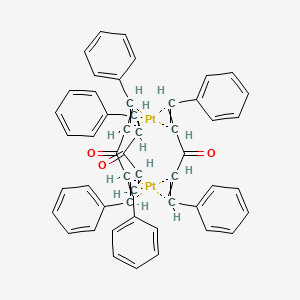
1,5-diphenylpenta-1,4-dien-3-one;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diphenylpenta-1,4-dien-3-one can be synthesized through the aldol condensation of benzaldehyde with acetone, followed by dehydration. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide .
For the preparation of platinum complexes, 1,5-diphenylpenta-1,4-dien-3-one can be reacted with platinum precursors such as platinum(II) chloride in the presence of ligands like phosphines or arsines. The reaction conditions often involve refluxing in an appropriate solvent like ethanol or dichloromethane .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to saturated ketones or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .
Aplicaciones Científicas De Investigación
1,5-Diphenylpenta-1,4-dien-3-one and its platinum complexes have several scientific research applications:
Mecanismo De Acción
The mechanism of action for 1,5-diphenylpenta-1,4-dien-3-one and its platinum complexes involves coordination to metal centers, which can facilitate various catalytic processes. The molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects such as inhibition of cancer cell growth or reduction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzylideneacetone: A structurally similar compound with applications in organic synthesis and catalysis.
Bis(2-phenylvinyl) ketone: Another chalcone derivative with similar chemical properties.
Uniqueness
1,5-Diphenylpenta-1,4-dien-3-one is unique due to its ability to form stable complexes with platinum, which enhances its catalytic and biological activities. Its structural properties also allow for diverse chemical modifications, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C51H42O3Pt2 |
|---|---|
Peso molecular |
1093.0 g/mol |
Nombre IUPAC |
1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; |
Clave InChI |
TZSNBHPFGNSWPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride](/img/structure/B12445739.png)
![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
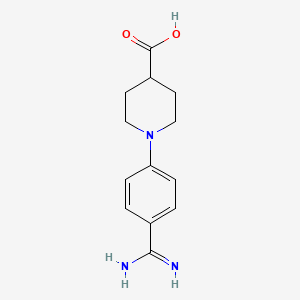
![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)
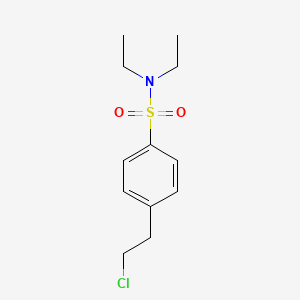
![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)

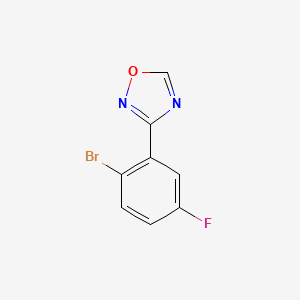
![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)

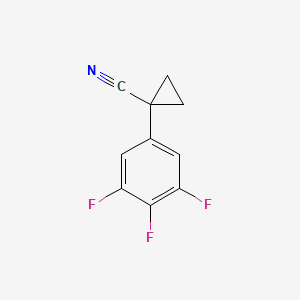
![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
